molecular formula C14H22FN3 B5052804 N-[2-(2-fluorophenyl)-1-methylethyl]-4-methyl-1-piperazinamine

N-[2-(2-fluorophenyl)-1-methylethyl]-4-methyl-1-piperazinamine

Cat. No. B5052804
M. Wt: 251.34 g/mol
InChI Key: YLZJOSVFXYQDAL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[2-(2-fluorophenyl)-1-methylethyl]-4-methyl-1-piperazinamine, also known as Flibanserin, is a drug that has been approved by the Food and Drug Administration (FDA) for the treatment of hypoactive sexual desire disorder (HSDD) in premenopausal women. Flibanserin works by targeting neurotransmitters in the brain, specifically serotonin and dopamine, to increase sexual desire in women. In

Mechanism of Action

N-[2-(2-fluorophenyl)-1-methylethyl]-4-methyl-1-piperazinamine works by targeting neurotransmitters in the brain, specifically serotonin and dopamine. N-[2-(2-fluorophenyl)-1-methylethyl]-4-methyl-1-piperazinamine acts as a serotonin 1A receptor agonist and a dopamine D4 receptor antagonist. This leads to an increase in the levels of dopamine and norepinephrine in the prefrontal cortex, which is associated with sexual desire and motivation.
Biochemical and Physiological Effects:
N-[2-(2-fluorophenyl)-1-methylethyl]-4-methyl-1-piperazinamine has been shown to increase sexual desire and decrease sexual inhibition in female rats. In humans, N-[2-(2-fluorophenyl)-1-methylethyl]-4-methyl-1-piperazinamine has been shown to significantly increase the number of satisfying sexual events and improve sexual desire in premenopausal women with HSDD. N-[2-(2-fluorophenyl)-1-methylethyl]-4-methyl-1-piperazinamine has also been shown to have a positive effect on mood and quality of life in women with HSDD.

Advantages and Limitations for Lab Experiments

The advantages of using N-[2-(2-fluorophenyl)-1-methylethyl]-4-methyl-1-piperazinamine in lab experiments include its well-characterized mechanism of action, its ability to target specific neurotransmitters in the brain, and its proven efficacy in treating HSDD in premenopausal women. The limitations of using N-[2-(2-fluorophenyl)-1-methylethyl]-4-methyl-1-piperazinamine in lab experiments include its potential for off-target effects and its limited availability for research purposes.

Future Directions

For research on N-[2-(2-fluorophenyl)-1-methylethyl]-4-methyl-1-piperazinamine include exploring its potential for treating other sexual dysfunctions, such as female sexual arousal disorder and male sexual dysfunction. Additionally, further research is needed to understand the long-term effects of N-[2-(2-fluorophenyl)-1-methylethyl]-4-methyl-1-piperazinamine on sexual function and quality of life in women with HSDD. Finally, studies on the potential use of N-[2-(2-fluorophenyl)-1-methylethyl]-4-methyl-1-piperazinamine in combination with other drugs for the treatment of HSDD are warranted.

Synthesis Methods

The synthesis of N-[2-(2-fluorophenyl)-1-methylethyl]-4-methyl-1-piperazinamine involves a series of chemical reactions. The starting material is 2-fluoro-5-nitrobenzonitrile, which is reacted with 2-bromo-1-phenylethanone to form 2-(2-fluoro-5-nitrophenyl)-1-phenylethanone. This intermediate is then reduced with sodium borohydride to form 2-(2-fluoro-5-aminophenyl)-1-phenylethanone. The final step involves the reaction of 2-(2-fluoro-5-aminophenyl)-1-phenylethanone with 4-methylpiperazine to form N-[2-(2-fluorophenyl)-1-methylethyl]-4-methyl-1-piperazinamine.

Scientific Research Applications

N-[2-(2-fluorophenyl)-1-methylethyl]-4-methyl-1-piperazinamine has been extensively studied in preclinical and clinical trials for its efficacy and safety in treating HSDD in premenopausal women. In preclinical studies, N-[2-(2-fluorophenyl)-1-methylethyl]-4-methyl-1-piperazinamine has been shown to increase sexual desire and decrease sexual inhibition in female rats. In clinical trials, N-[2-(2-fluorophenyl)-1-methylethyl]-4-methyl-1-piperazinamine has been shown to significantly increase the number of satisfying sexual events and improve sexual desire in premenopausal women with HSDD.

properties

IUPAC Name

N-[1-(2-fluorophenyl)propan-2-yl]-4-methylpiperazin-1-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22FN3/c1-12(11-13-5-3-4-6-14(13)15)16-18-9-7-17(2)8-10-18/h3-6,12,16H,7-11H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLZJOSVFXYQDAL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=CC=CC=C1F)NN2CCN(CC2)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22FN3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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